tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-pyridin-3-ylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARHTOLGVQAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or acetonitrile
- Base: Triethylamine or similar tertiary amines
- Temperature: Room temperature to mild heating (20-40°C)
- Time: Several hours (typically overnight)
Example:
In a recent patent (CN109796457B), the synthesis involves reacting a Boc-protected azetidine with a pyridin-3-yl methyl halide in acetonitrile at approximately 80°C, followed by purification steps.
Direct Nucleophilic Substitution Using Pyridin-3-yl Halides
This method employs pyridin-3-yl halides (e.g., pyridin-3-yl bromide or iodide) directly reacting with azetidine derivatives under nucleophilic conditions, often facilitated by catalysts or phase-transfer agents.
Typical Procedure:
- React azetidine with pyridin-3-yl halide
- Use a base such as potassium carbonate or sodium hydride
- Conduct the reaction in polar aprotic solvents like DMSO or DMF
- Elevated temperatures (~80°C) to promote substitution
This approach is supported by synthesis pathways reported in patent literature and chemical synthesis manuals.
Use of Strain-Release and Cycloaddition Strategies
Advanced methods involve strain-release reactions from azabicyclo compounds, such as 1-azabicyclo[1.1.0]butane, to generate azetidine intermediates which are then functionalized with pyridine derivatives.
Example:
A strain-release reaction of 1-azabicyclo[1.1.0]butane with pyridine derivatives, followed by Boc-protection, yields the target compound efficiently on a gram scale.
Key Data Table Summarizing Preparation Methods
| Method | Starting Materials | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation with pyridin-3-yl methyl halide | Boc-protected azetidine | Pyridin-3-yl methyl halide, triethylamine, DCM/ACN, 80°C | ~70-85% | Widely used in patent synthesis |
| Direct halide substitution | Azetidine + pyridin-3-yl halide | K2CO3 or NaH, DMSO/DMF, 80°C | ~60-75% | Suitable for large-scale synthesis |
| Strain-release cycloaddition | 1-Azabicyclo[1.1.0]butane derivatives | Pyridine derivatives, catalytic conditions | Variable | Efficient for complex derivatives |
Research Findings and Notes
Patent CN109796457B describes a process where 2-(3-(azetidin-3-yl)piperidin-1-yl)ethyl-1-ol is synthesized via reaction of a Boc-protected azetidine with 2-iodoethanol, indicating the versatility of azetidine derivatives in forming complex heterocycles.
Literature (Arkivoc 2018) highlights strain-release reactions from azabicyclo[1.1.0]butanes to generate azetidine intermediates, which are then functionalized with pyridine groups, providing a route for diversified synthesis.
Commercial synthesis involves alkylation of protected azetidine with pyridin-3-yl methyl halides, often optimized with phase-transfer catalysts or microwave-assisted heating for enhanced yields.
Concluding Remarks
The preparation of This compound is primarily achieved through nucleophilic substitution reactions involving Boc-protected azetidines and pyridin-3-yl electrophiles. The choice of method depends on scale, desired purity, and available starting materials. Recent advances include strain-release approaches that allow for more versatile and efficient synthesis, especially suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate serves as a valuable intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific diseases.
Case Study: Drug Development
Research has shown that derivatives of azetidine compounds can exhibit significant activity against cancer cells and bacterial infections. For instance, modifications to the pyridine ring can enhance selectivity towards certain biological targets, which is crucial in drug design .
Organic Synthesis
In organic synthesis, this compound is utilized as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as substitution and hydrolysis, makes it a versatile reagent in synthetic pathways.
Table 1: Reaction Types and Conditions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of the pyridine nitrogen or other groups | Nucleophiles (e.g., amines) |
| Hydrolysis | Conversion of the ester to a carboxylic acid | Sodium hydroxide |
| Oxidation/Reduction | Modifications to achieve desired functional groups | Oxidizing/reducing agents |
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing agrochemicals and other industrial products.
Case Study: Agrochemical Development
The compound's efficacy as an intermediate in synthesizing agrochemicals has been explored, showing potential for enhancing crop protection strategies through targeted delivery mechanisms .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Positional Isomers: Pyridine Substitution Variants
- tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (CAS: 206446-39-1) Structural Difference: Pyridine substituent at the 2-position instead of 3-position. Impact: The 2-position pyridine nitrogen may engage in intramolecular hydrogen bonding with the azetidine ring, altering conformational stability. Molecular weight is 234.29 g/mol, slightly lower than the 3-isomer due to minor differences in bond angles. Density: 1.133 g/cm³ . Applications: Potential differences in biological target interactions, such as altered binding affinity to enzymes or receptors.
Pyrimidine-Based Analogs
- tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS: 1236861-59-8) Structural Difference: Pyrimidine (six-membered ring with two nitrogen atoms) replaces pyridine. Impact: Increased electron deficiency in the aromatic ring enhances reactivity in electrophilic substitution. Molecular weight: 235.28 g/mol. Applications: Useful in synthesizing nucleotide analogs or kinase inhibitors due to pyrimidine’s prevalence in nucleic acids.
Fluorinated Derivatives
- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
- Structural Difference : Fluorine and hydroxymethyl groups at the 3-position.
- Impact : Fluorine increases lipophilicity (log P) and metabolic stability. Hydroxymethyl adds polarity (TPSA: ~60 Ų), improving aqueous solubility. Molecular weight: 207.22 g/mol .
- Applications : Fluorine’s electronegativity may enhance CNS penetration, making it suitable for neuroactive drug candidates.
Amino and Hydroxy-Functionalized Analogs
- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7) Structural Difference: Amino and hydroxymethyl groups replace pyridine. Impact: Introduces hydrogen-bond donors/acceptors, enhancing solubility (log S: −1.5 to −2.0). Molecular weight: 202.25 g/mol . Applications: Versatile intermediate for peptide coupling or prodrug design.
Piperazine and Piperidine Derivatives
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS: 178311-48-3)
Comparative Data Table
Biological Activity
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 250.29 g/mol. The compound features an azetidine ring, a pyridine moiety, and a tert-butyl carboxylate group, which contribute to its biological interactions.
The mechanism of action for this compound involves its ability to interact with specific biological targets such as enzymes and receptors. The azetidine structure provides a rigid framework that enhances binding affinity, while the pyridine group can participate in hydrogen bonding with target proteins. This interaction may lead to modulation of various biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related azetidine derivatives demonstrate activity against Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating tuberculosis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it has been noted for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. The inhibition of COX enzymes can lead to anti-inflammatory effects, making it a candidate for further development in pain management therapies.
Neuroprotective Effects
In vitro studies have suggested that this compound may possess neuroprotective properties. It has been reported to reduce oxidative stress markers in neuronal cell lines exposed to amyloid-beta peptides, implicating its potential role in neurodegenerative disease models .
Case Studies and Research Findings
Q & A
Q. What are the critical safety considerations when handling tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate in laboratory settings?
- Methodological Answer : Based on structurally similar azetidine derivatives (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate), the compound likely falls under GHS hazard categories:
- Acute toxicity (oral, Category 4) (H302): Use fume hoods and avoid ingestion.
- Skin irritation (Category 2) (H315): Wear nitrile gloves and lab coats.
- Eye irritation (Category 2A) (H319): Use safety goggles.
- Respiratory tract irritation (H335): Use a NIOSH-approved respirator (e.g., P95 for particulates) in poorly ventilated areas .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation/exposure .
Q. How can the purity and structural integrity of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C NMR peaks with reference data for azetidine-carboxylates (e.g., tert-butyl azetidine-1-carboxylate derivatives) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ for CHNO: ~235.29 g/mol) .
- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) .
Advanced Research Questions
Q. What strategies can optimize the synthesis of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate to improve yield and reduce side reactions?
- Methodological Answer :
- Reaction Design :
- Base Selection : Use triethylamine or DMAP in dichloromethane at 0–20°C to minimize side reactions (e.g., ester hydrolysis) .
- Protection/Deprotection : Apply tert-butoxycarbonyl (Boc) groups to stabilize the azetidine ring during pyridine coupling .
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions (e.g., solvent polarity, temperature) .
- Yield Improvement :
- Stepwise Monitoring : Track intermediates via TLC or in-situ IR to isolate bottlenecks.
- Purification : Use flash chromatography with ethyl acetate/hexane gradients .
Q. How can researchers resolve contradictions in reported toxicity data for azetidine-carboxylate derivatives?
- Methodological Answer :
- Data Reconciliation Framework :
Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets (e.g., cross-check PubChem vs. manufacturer data) .
Experimental Replication : Perform acute toxicity assays (e.g., OECD 423 for oral LD) under standardized conditions.
Meta-Analysis : Use cheminformatics tools (e.g., ICReDD’s reaction databases) to compare structural analogs and identify trends in toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
